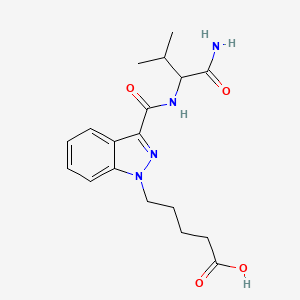

AB-PINACA pentanoic acid metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- El metabolito de AB-PINACA ácido N-pentanoico es un compuesto que resulta del metabolismo de fase I de AB-PINACA, un cannabinoide sintético que se encuentra en productos herbales ilegales .

- Estructuralmente, pertenece a la clase de compuestos de indazol.

- sus propiedades fisiológicas y toxicológicas permanecen en gran medida inexploradas.

Métodos De Preparación

- La ruta sintética para el metabolito de AB-PINACA ácido N-pentanoico implica el metabolismo de AB-PINACA in vivo.

- Los métodos de producción industrial no están bien documentados, ya que este compuesto se encuentra principalmente como metabolito en muestras biológicas.

Análisis De Reacciones Químicas

Metabolic Pathways

The metabolism of AB-PINACA involves several key reactions:

- Hydrolysis : The primary pathway for the formation of AB-PINACA pentanoic acid metabolite is hydrolytic cleavage of the parent compound, leading to the production of the pentanoic acid derivative.

- Oxidation : Following hydrolysis, further oxidative reactions can occur, resulting in hydroxylated forms and ketones.

- Glucuronidation : Many metabolites undergo conjugation with glucuronic acid, enhancing their solubility and facilitating excretion.

Major Reactions

The following table summarizes the major chemical reactions and their outcomes associated with this compound:

| Reaction Type | Description | Major Products |

|---|---|---|

| Hydrolysis | Cleavage of amide bond in AB-PINACA | AB-PINACA carboxylic acid |

| Hydroxylation | Addition of hydroxyl groups to various positions on the molecule | Hydroxypentyl-AB-PINACA |

| Ketone Formation | Oxidation of hydroxyl groups leading to ketone structures | Carbonyl-AB-PINACA |

| Carboxylation | Introduction of carboxylic acid groups | Various carboxylic derivatives |

| Epoxide Formation | Formation of epoxide intermediates followed by hydrolysis | Hydrolyzed epoxides |

| Glucuronidation | Conjugation with glucuronic acid | Glucuronide derivatives |

Research Findings on Metabolic Stability

Research indicates that the metabolic stability of this compound is critical for understanding its pharmacokinetics. Studies using human liver microsomes show an in vitro half-life (T1/2) of approximately 18.7 minutes, with an intrinsic clearance (CLint) of 0.037 mL/min/mg . This suggests that the compound is relatively stable but can be efficiently metabolized.

Key Metabolites Identified

In vitro studies have identified a range of metabolites produced from AB-PINACA, including:

- AB-PINACA Carboxylic Acid : The primary product from hydrolysis.

- Hydroxypentyl-AB-PINACA : Resulting from hydroxylation.

- Carbonyl-AB-PINACA : Formed through oxidation processes.

These metabolites are significant in forensic toxicology as they can be detected in urine samples following consumption.

Implications for Toxicology and Analytical Chemistry

The identification and analysis of this compound are crucial for forensic toxicology. Its presence in urine can indicate recent use of AB-PINACA, aiding in drug screening and legal investigations.

Detection Methods

Several analytical methods have been developed to detect AB-PINACA and its metabolites, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : A common technique used for metabolite profiling.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for analyzing volatile compounds and metabolites.

Urinary Excretion Patterns

Research has shown that the most intense urinary metabolites correspond to amide hydrolysis products, indicating that these pathways are predominant following AB-PINACA consumption .

Aplicaciones Científicas De Investigación

- La investigación sobre el metabolito de AB-PINACA ácido N-pentanoico es limitada debido a su estado como metabolito.

- puede servir como un marcador útil en toxicología forense, identificando la exposición a AB-PINACA.

- Se necesitan más estudios para explorar sus posibles aplicaciones en química, biología y medicina.

Mecanismo De Acción

- El mecanismo preciso por el cual el metabolito de AB-PINACA ácido N-pentanoico ejerce efectos sigue siendo desconocido.

- Es probable que interactúe con los receptores cannabinoides o vías relacionadas, pero los objetivos moleculares detallados requieren investigación.

Comparación Con Compuestos Similares

- El metabolito de AB-PINACA ácido N-pentanoico comparte similitudes con otros cannabinoides de alquilindol.

- Su singularidad radica en su vía metabólica específica, que lo distingue de otros compuestos relacionados.

Actividad Biológica

AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has gained attention due to its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2. The pentanoic acid metabolite of AB-PINACA is one of several metabolites formed during its metabolic processing in the human body, which significantly influences its biological activity and pharmacokinetics.

Major Metabolites

The metabolism of AB-PINACA primarily involves several key transformations, including:

- Carboxamide Hydrolysis : The predominant pathway leading to the formation of AB-PINACA carboxylic acid.

- Hydroxylation : Occurs at various positions on the indazole core and the pentyl side chain.

- Ketone Formation : Results in carbonyl derivatives.

- Epoxide Formation : Followed by hydrolysis, contributing to further metabolite diversity.

In total, 23 metabolites have been identified, with significant ones including:

- AB-PINACA Carboxylic Acid

- Carbonyl AB-PINACA

- Hydroxypentyl AB-PINACA

- AB-PINACA Pentanoic Acid

Metabolic Stability

Studies indicate that AB-PINACA exhibits intermediate clearance rates in human liver microsomes, with an in vitro half-life of approximately 18.7±0.4 minutes. The intrinsic clearance rate is estimated at 0.037mL min mg . This metabolic stability suggests a potential for prolonged biological effects.

Pharmacodynamics

AB-PINACA demonstrates high affinity for cannabinoid receptors, with research indicating that it is significantly more potent than Δ9-THC in activating these receptors. Specifically:

- CB1 Receptor Activation : AB-PINACA is approximately 143 times more potent than Δ9-THC.

- G-protein Activation : It shows greater efficacy in activating G-proteins compared to traditional cannabinoids .

Case Studies and Observations

Several case studies have documented the effects of AB-PINACA and its metabolites in human subjects:

- Clinical Toxicology Reports : Documented instances of severe intoxication following the consumption of products containing AB-PINACA, highlighting the risks associated with synthetic cannabinoids.

- Urine Drug Testing : Presence of AB-PINACA pentanoic acid has been confirmed in urine samples from users, indicating its stability and detectability post-consumption .

Comparative Analysis with Other Cannabinoids

AB-PINACA's biological activity can be compared to other synthetic cannabinoids:

| Compound | CB1 Affinity | Potency Relative to Δ9-THC | Major Metabolites |

|---|---|---|---|

| AB-PINACA | High | 143x | Carboxylic Acid, Pentanoic Acid |

| JWH-018 | Moderate | 10x | Hydroxylated Metabolites |

| CP-55,940 | High | 20x | Various Hydroxylated Forms |

This table illustrates that while AB-PINACA is highly potent, it also produces a range of metabolites that may contribute to both therapeutic effects and adverse reactions.

Propiedades

IUPAC Name |

5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEBIXFSJOHXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017710 |

Source

|

| Record name | AB-PINACA pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879029-93-2 |

Source

|

| Record name | AB-PINACA pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.